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An In-depth Technical Guide to the Electronic Band Structure of Al-Pt Compounds

Abstract
Intermetallic compounds within the Aluminum-Platinum (Al-Pt) system exhibit a diverse range

of crystal structures and electronic properties, making them materials of significant interest for

applications in catalysis, electronics, and thermoelectricity. Understanding the electronic band

structure of these compounds is fundamental to elucidating their chemical bonding, stability,

and performance in various applications. This technical guide provides a comprehensive

overview of the electronic structure of key Al-Pt intermetallic phases. It synthesizes findings

from experimental techniques, primarily Hard X-ray Photoelectron Spectroscopy (HAXPES),

and theoretical approaches based on quantum chemical calculations. This document presents

quantitative data in structured tables, details the methodologies employed in these studies, and

uses visualizations to clarify complex relationships and workflows.

Introduction to the Al-Pt System
The binary Al-Pt system is characterized by a complex phase diagram featuring a multitude of

stable intermetallic compounds.[1] These compounds are formed due to the strong chemical

affinity between aluminum and platinum, which leads to significant charge transfer and unique
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bonding characteristics.[2][3] The electronic structure, particularly the arrangement of energy

bands and the density of states (DOS) near the Fermi level, governs the material's electrical

conductivity, magnetic properties, and catalytic activity. A variety of intermetallic compounds

have been identified, including Al₂₁Pt₈, Al₂Pt, Al₃Pt₂, AlPt, Al₃Pt₅, AlPt₂, and AlPt₃.[3][4] The

investigation of their electronic properties reveals trends related to the aluminum content, which

influences the charge transfer from Al to Pt and modifies the Pt 5d orbitals.[2][4]

Classification of Al-Pt Intermetallic Compounds
The Al-Pt system contains numerous intermetallic phases, each with a distinct crystal structure.

These structural differences lead to varied atomic interactions and, consequently, diverse

electronic states. The classification of these compounds is the first step toward understanding

their structure-property relationships.

Al-Pt Intermetallic Phases
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Caption: Logical classification of major Al-Pt intermetallic compounds by composition and

crystal structure.
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Methodologies for Characterizing Electronic
Structure
The electronic properties of Al-Pt compounds are investigated through a combination of

experimental spectroscopy and theoretical calculations.

Experimental Protocol: Hard X-ray Photoelectron
Spectroscopy (HAXPES)
HAXPES is a powerful technique for probing the core-level electronic states and valence bands

of materials. Its high photon energy allows for the investigation of bulk properties with reduced

surface sensitivity compared to conventional XPS.

Sample Preparation:

Al-Pt intermetallic compounds are synthesized by arc-melting high-purity elemental Al and Pt

under an inert argon atmosphere.

The resulting alloys are annealed at high temperatures (e.g., 800-1000 °C) for extended

periods (e.g., several hundred hours) to ensure homogeneity.

The phase purity and crystal structure of the samples are confirmed using powder X-ray

diffraction (PXRD).

HAXPES Measurement:

Measurements are typically performed at a synchrotron radiation facility.

A high-energy monochromatic X-ray beam (e.g., 6-8 keV) is used to irradiate the sample.

Photoemitted electrons are collected and their kinetic energy is measured by a

hemispherical electron analyzer.

The binding energy of the electrons is calculated by subtracting the measured kinetic energy

from the incident photon energy.
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To avoid surface contamination, samples are often fractured or sputtered in-situ under ultra-

high vacuum (UHV) conditions.

Computational Protocol: Density Functional Theory
(DFT)
DFT calculations provide theoretical insights into the electronic band structure and density of

states, complementing experimental findings.

DFT Workflow for Band Structure Calculation
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Caption: A typical workflow for computing electronic band structure and DOS using Density

Functional Theory.

Typical DFT Parameters:
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Method: Full-potential linearized augmented plane-wave (FLAPW) or projector augmented-

wave (PAW) method.

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) in the

Perdew-Burke-Ernzerhof (PBE) parameterization is common.

Basis Set: A combination of atomic-like orbitals for valence electrons.

k-point Mesh: A dense Monkhorst-Pack grid is used for Brillouin zone integration to ensure

convergence of total energy.

Relativistic Effects: Scalar relativistic effects are generally included, and spin-orbit coupling

may be added for high accuracy, especially for Pt-rich compounds.

Electronic Structure of Key Al-Pt Compounds
The electronic structure varies significantly across the Al-Pt phase diagram. A key observation

is the pronounced charge transfer from aluminum to platinum, which increases with higher Al

content.[3][4] This charge transfer, however, does not result in a simple negative shift of Pt

core-level binding energies. Instead, Pt 4f core levels shift to higher binding energies with

increasing Al content.[2][3] This is attributed to a reduced occupancy of Pt 5d orbitals, which

diminishes the screening of the 4f core hole created during photoemission.[2]

Al₂Pt
Al₂Pt crystallizes in the cubic anti-fluorite (CaF₂) structure type.[5][6] In this arrangement, each

Pt atom is surrounded by a cube of eight Al atoms, and each Al atom is tetrahedrally

coordinated by four Pt atoms.[5] This compound has been investigated for its potential in

electrocatalysis.[6]

Property Value Reference

Crystal Structure Cubic (anti-CaF₂) [5]

Space Group Fm-3m [4]

Lattice Parameter (a) 5.91 Å [7]

Calculated Pt Charge -3.52 (QTAIM) [5]
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The calculated density of states for Al₂Pt shows contributions from both Al and Pt states at the

Fermi level, indicating its metallic character.[6]

Al₃Pt₂
Al₃Pt₂ adopts a trigonal crystal structure.[8] In this compound, Pt atoms are in a body-centered

cubic-like geometry, bonded to eight Al atoms, with Pt-Al bond distances ranging from 2.51 to

2.72 Å.[8]

Property Value Reference

Crystal Structure Trigonal [8]

Space Group P-3m1 [8]

Pt Coordination 8 Al atoms [8]

Al Coordination
Site 1: 6 Pt atoms; Site 2: 5 Pt

atoms
[8]

AlPt
The equiatomic compound AlPt is a chiral topological semimetal that crystallizes in a cubic B20

structure (FeSi type).[1][9] Its band structure is notable for hosting multifold band crossings at

high-symmetry points (Γ and R points of the Brillouin zone), which are protected by the crystal's

chiral symmetry.[9]

Property Value Reference

Crystal Structure Cubic (FeSi-type) [1]

Space Group P2₁3 [4]

Key Feature Chiral topological semimetal [9]

Band Crossings
Six-fold at R point, Four-fold at

Γ point
[9]

Experimental angle-resolved photoemission spectroscopy (ARPES) has confirmed the

calculated band dispersion, including the presence of these multifold crossings.[9]
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Pt-rich and Al-rich Compounds
Systematic HAXPES studies across a range of compositions (from Al-rich Al₄Pt to Pt-rich AlPt₃)

have provided a comprehensive view of the electronic trends.[3][4]

Compound Crystal System Space Group
Pt 4f₇/₂ Binding

Energy (eV)
Reference

Pt (elemental) Cubic Fm-3m 71.2 [4]

AlPt₃ Cubic Pm-3m 71.4 [4]

AlPt₂ Orthorhombic Pnma 71.5 [4]

Al₃Pt₅ Rhombohedral R-3m 71.6 [4]

AlPt Cubic P2₁3 71.8 [4]

Al₃Pt₂ Trigonal P-3m1 72.0 [4]

Al₂Pt Cubic Fm-3m 72.1 [4]

Al₂₁Pt₈ Tetragonal I4₁/amd 72.2 [4]

Al₄Pt Tetragonal I4/mcm 72.4 [4]

Note: Binding energies are approximate values from graphical data in the cited literature.

The data clearly shows a systematic increase in the Pt 4f binding energy as the aluminum

content increases, consistent with the d-orbital screening explanation.[2][3]

Summary and Outlook
The electronic structure of Al-Pt intermetallic compounds is rich and complex, driven by strong

Al-Pt bonding and significant charge transfer. Key takeaways include:

A diverse array of stable intermetallic phases exists, each with a unique crystal and

electronic structure.

There is a pronounced charge transfer from Al to Pt, with the effective negative charge on Pt

increasing with Al content.[3]
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Counterintuitively, the Pt 4f core-level binding energy increases with Al content due to

decreased screening from Pt 5d electrons.[2][3]

Specific compounds like AlPt exhibit exotic electronic properties, such as multifold Weyl

fermions, arising from its chiral crystal structure.[9]

Future research will likely focus on leveraging the tunable electronic properties of these

compounds. For instance, the d-band model suggests that modifying the Pt d-band center by

alloying with Al can be a strategy to optimize catalytic activity for specific reactions.[10] Further

investigations combining advanced spectroscopy, high-throughput DFT screening, and

materials synthesis will be crucial to fully harness the potential of the Al-Pt system in catalysis,

electronics, and other advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [electronic band structure of Al-Pt compounds].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14713656/docs#electronic-band-structure-of-al-pt-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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